N-Acetyl-(+)-Pseudoephedrine

概要

説明

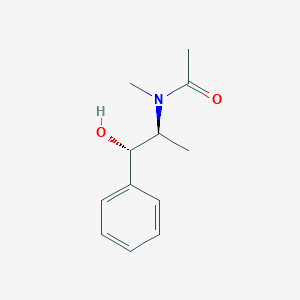

N-Acetyl-(+)-Pseudoephedrine is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and an acetamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-(+)-Pseudoephedrine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1S,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

化学反応の分析

Hydrolysis to Regenerate Pseudoephedrine

The acetyl group is cleaved under acidic or basic hydrolysis conditions, regenerating (+)-pseudoephedrine. This reaction is critical for recycling or modifying the compound .

Acidic Hydrolysis:

-

Reagents: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Conditions: Reflux in aqueous acid.

Basic Hydrolysis:

-

Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Example:

Hydrolysis of 1.0 g N-Acetyl-(+)-Pseudoephedrine with 10 mL 20% NaOH yielded 0.92 g (-)-ephedrine sulfate (76% yield) .

Alkylation Reactions

The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts , enhancing solubility or modifying pharmacological activity.

Reaction with Methyl Iodide:

-

Reagents: Methyl iodide (CH₃I), base (e.g., NaH).

-

Conditions: Anhydrous solvent, 0–80°C.

-

Product: N-Methyl-N-acetylpseudoephedrinium iodide.

Key Feature:

-

Alkylation occurs regioselectively at the nitrogen atom due to steric and electronic effects.

Reductive Reactions

While not directly reported for this compound, its parent compound (+)-pseudoephedrine is a precursor in methamphetamine synthesis via dissolving metal reductions (e.g., Birch reduction) . The acetyl group may alter reactivity in such processes.

Inhibition Pathways:

-

Introduction of electron scavengers (e.g., FeCl₃) suppresses solvated electron availability, reducing methamphetamine yields to <1% .

Stability and Degradation

This compound exhibits stability under standard storage conditions but degrades under extreme pH or prolonged heat:

| Condition | Degradation Pathway | Outcome |

|---|---|---|

| Strong Acid (pH < 2) | Hydrolysis to (+)-pseudoephedrine | Regeneration of parent compound |

| Strong Base (pH > 12) | Amide bond cleavage | Formation of acetate and amine |

| High Temperature | Deacetylation | Partial decomposition |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride, 110°C | This compound | 80–95% |

| Hydrolysis (Basic) | 20% NaOH, 3 hours | (+)-Pseudoephedrine | 76% |

| Alkylation | CH₃I, NaH, 80°C | Quaternary ammonium salt | 7–90% |

Mechanistic Insights

-

Stereochemical Integrity: The (1S,2S) configuration of (+)-pseudoephedrine is retained during acetylation and hydrolysis, as confirmed by specific rotation measurements ( for (-)-ephedrine sulfate) .

-

Amide Reactivity: The acetyl group reduces nucleophilicity of the nitrogen, directing alkylation to specific sites.

科学的研究の応用

Pharmacological Properties

N-Acetyl-(+)-pseudoephedrine exhibits several pharmacological effects that make it suitable for therapeutic use:

- Nasal Decongestion : It acts as a decongestant by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa, which reduces swelling and congestion .

- CNS Effects : Unlike its parent compound, this compound has reduced central nervous system (CNS) stimulant effects, making it potentially safer for certain populations, such as children and the elderly .

Respiratory Conditions

This compound is primarily used in treating respiratory conditions characterized by nasal congestion, such as:

- Common Cold : Clinical studies indicate that pseudoephedrine effectively alleviates nasal congestion associated with the common cold in pediatric populations. A randomized controlled trial demonstrated significant improvement in nasal congestion severity scores among children treated with pseudoephedrine compared to placebo .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Taverner (1999) | Children (6-11 years) | Pseudoephedrine 30 mg | Reduced nasal congestion severity (p=0.029) |

| Eccles et al. (2008) | Adults | Pseudoephedrine vs. placebo | Improved subjective symptom scores |

Allergic Rhinitis

This compound has been studied for its efficacy in allergic rhinitis, often in combination with antihistamines like triprolidine. Research indicates improved symptom relief when used together .

Performance Enhancement

Research into the effects of pseudoephedrine on athletic performance has shown mixed results. While some studies suggest potential benefits in endurance activities, others indicate no significant performance enhancement:

| Study | Population | Dosage | Performance Outcome |

|---|---|---|---|

| Hodges et al. (2006) | Trained cyclists | 2.5 mg/kg | No significant effect on performance |

| Gill et al. (2000) | Male athletes | 120 mg | Increase in heart rate but no performance gain |

Safety and Side Effects

The safety profile of this compound is generally favorable, with adverse effects being mild and transient:

- Common Side Effects : Include insomnia, nervousness, and somnolence, particularly in pediatric populations .

- Serious Adverse Events : Rarely reported but include cardiovascular effects due to vasoconstriction.

Case Study 1: Pediatric Use

A multicenter study involving children aged 6 to 11 years found that pseudoephedrine significantly reduced nasal congestion over the first eight hours post-administration. The study emphasized the importance of appropriate dosing based on population pharmacokinetics .

Case Study 2: Performance Trials

In trials assessing the impact of pseudoephedrine on athletic performance, researchers observed an increase in heart rate without corresponding improvements in exercise capacity or endurance, suggesting that while it may stimulate certain physiological responses, it does not enhance overall athletic performance .

作用機序

The mechanism of action of N-Acetyl-(+)-Pseudoephedrine involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in binding to enzymes or receptors, leading to various biological effects. The acetamide group may also contribute to the compound’s overall activity by influencing its solubility and stability.

類似化合物との比較

Similar Compounds

- **N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-ethylacetamide

- N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-propylacetamide

- N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-butylacetamide

Uniqueness

N-Acetyl-(+)-Pseudoephedrine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

生物活性

N-Acetyl-(+)-Pseudoephedrine is a derivative of pseudoephedrine, a widely used nasal decongestant. This compound exhibits various biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, therapeutic applications, and relevant case studies.

This compound primarily acts as an α-adrenergic agonist , leading to vasoconstriction in the nasal mucosa. This action reduces blood flow and consequently decreases nasal congestion. The compound also exhibits β2-adrenergic activity , which may contribute to its bronchodilatory effects, although this is less pronounced than its vasoconstrictive properties .

Biological Activity

The biological activity of this compound can be summarized as follows:

Clinical Studies

- Efficacy in Nasal Congestion : A multicenter study demonstrated that pseudoephedrine significantly reduced nasal congestion severity in children aged 6 to 11 years compared to placebo. The study reported a least squares mean difference of 1.2 in congestion severity scores between treatment groups over an 8-hour period post-dosing .

- Anti-Arthritic Effects : A study investigating the anti-inflammatory properties of pseudoephedrine found significant reductions in paw volume and arthritic scores in CFA-induced arthritis models. The compound suppressed the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-4 and IL-10 .

In Vitro Studies

Research has shown that this compound can modulate various biological pathways:

- Cytokine Modulation : In vitro studies indicated that the compound could alter cytokine profiles, reducing inflammation markers associated with rheumatoid arthritis .

- Cell Viability Assays : High-throughput screening methods have been employed to assess the cytotoxicity and selectivity of this compound against various cell lines, indicating its potential safety profile for therapeutic use .

Safety and Adverse Effects

While generally considered safe, pseudoephedrine can cause side effects such as insomnia, dizziness, and increased heart rate. In clinical trials, adverse events were reported at similar rates between treatment and placebo groups, suggesting a favorable safety profile for this compound when used at recommended doses .

特性

IUPAC Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。